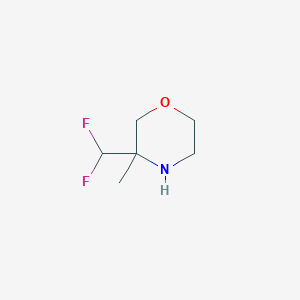
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles have gained significant attention due to their applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with hydrazine derivatives, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-quality 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, esters, and amides. These products can further undergo additional chemical modifications to yield a wide range of derivatives with diverse properties .
Wissenschaftliche Forschungsanwendungen
5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and the derivative of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid include other thiadiazole derivatives such as:
- 5-(Methylsulfanyl)-4H-1,2,4-triazole-3-amine
- 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine derivatives .
Uniqueness
What sets 5-(Methylsulfanyl)-1,2,3-thiadiazole-4-carboxylic acid apart from its similar compounds is its unique combination of the thiadiazole ring with the methylsulfanyl and carboxylic acid groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its broad spectrum of biological activities highlight its uniqueness among thiadiazole derivatives .
Eigenschaften
Molekularformel |
C4H4N2O2S2 |
|---|---|
Molekulargewicht |
176.2 g/mol |
IUPAC-Name |
5-methylsulfanylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O2S2/c1-9-4-2(3(7)8)5-6-10-4/h1H3,(H,7,8) |
InChI-Schlüssel |
FVBYXPXMFILBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(N=NS1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



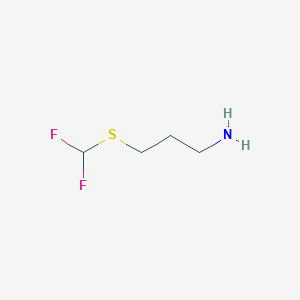
![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
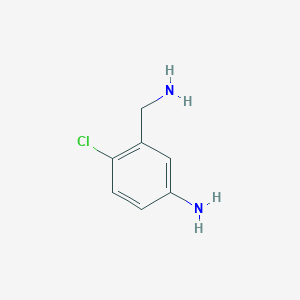
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)


![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
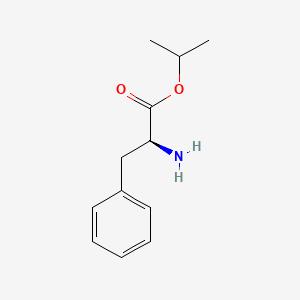
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)

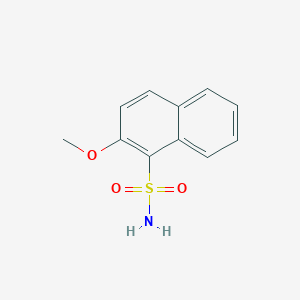
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)
